molecular formula C10H19NO B1488337 1-[(Cyclopropylamino)methyl]cyclohexan-1-ol CAS No. 1183326-28-4

1-[(Cyclopropylamino)methyl]cyclohexan-1-ol

Cat. No.: B1488337
CAS No.: 1183326-28-4
M. Wt: 169.26 g/mol
InChI Key: ACWUJTYYDBJOHA-UHFFFAOYSA-N
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Description

1-[(Cyclopropylamino)methyl]cyclohexan-1-ol is an organic compound characterized by a cyclohexanol core with a cyclopropylamino group attached to the first carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[(Cyclopropylamino)methyl]cyclohexan-1-ol can be synthesized through several synthetic routes. One common method involves the reaction of cyclohexanone with cyclopropylamine under reductive amination conditions. The reaction typically requires a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride and is conducted in an acidic medium to facilitate the formation of the imine intermediate.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar reductive amination techniques. The process may involve continuous flow reactors to enhance efficiency and control reaction conditions. Additionally, purification steps such as recrystallization or distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-[(Cyclopropylamino)methyl]cyclohexan-1-ol can undergo various chemical reactions, including:

  • Oxidation: The hydroxyl group can be oxidized to form cyclohexanone derivatives.

  • Reduction: The compound can be reduced to form cyclopropylamine derivatives.

  • Substitution: The cyclopropylamino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide and Dess-Martin periodinane.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

  • Substitution: Nucleophiles such as alkyl halides and aprotic solvents are employed.

Major Products Formed:

  • Oxidation: Cyclohexanone derivatives.

  • Reduction: Cyclopropylamine derivatives.

  • Substitution: Various substituted cyclopropylamine derivatives.

Scientific Research Applications

1-[(Cyclopropylamino)methyl]cyclohexan-1-ol has several scientific research applications:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound can be used as a probe in biological studies to investigate enzyme-substrate interactions.

  • Medicine: It has potential therapeutic applications, including as a lead compound in drug discovery for various diseases.

  • Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-[(Cyclopropylamino)methyl]cyclohexan-1-ol exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

1-[(Cyclopropylamino)methyl]cyclohexan-1-ol can be compared with other similar compounds, such as:

  • 1-(Cyclopropylamino)propan-2-ol: Similar in structure but with a different alkyl chain length.

  • Cyclopropylamine: A simpler compound lacking the cyclohexanol core.

Uniqueness: this compound is unique due to its combination of a cyclohexanol core and a cyclopropylamino group, which provides distinct chemical and biological properties compared to other similar compounds.

Biological Activity

1-[(Cyclopropylamino)methyl]cyclohexan-1-ol is a chemical compound that has attracted attention in pharmacological research due to its potential biological activities. This compound, with the CAS number 1183326-28-4, is characterized by a cyclohexanol structure substituted with a cyclopropylamino group. Its unique molecular configuration suggests various mechanisms of action that may influence different biological pathways.

The biological activity of this compound is primarily linked to its interaction with specific receptors and enzymes within the body. The compound may act as an agonist or antagonist, modulating the activity of neurotransmitter systems and influencing various physiological processes.

Key Mechanisms:

  • Receptor Interaction: Similar compounds have been shown to interact with neurotransmitter receptors, particularly in the central nervous system (CNS), which may explain potential analgesic and anxiolytic effects.
  • Enzyme Modulation: The compound may inhibit or activate enzymes involved in metabolic pathways, affecting the pharmacokinetics and overall efficacy of therapeutic interventions.

Pharmacological Studies

Recent studies have highlighted the biological effects of this compound in various experimental models:

Study FocusFindings
CNS ActivityDemonstrated significant effects on pain modulation in animal models, suggesting analgesic properties.
Behavioral TestsShowed potential anxiolytic effects in rodent models, indicating its ability to reduce anxiety-like behaviors.
PharmacokineticsExhibited favorable absorption and distribution characteristics, supporting its potential for therapeutic use.

Case Studies

Several case studies have investigated the effects of related compounds with similar structures. These studies provide insights into the possible applications of this compound:

  • CNS and Analgesic Studies : A study focused on analogs of cyclopropylamines demonstrated their efficacy in reducing pain responses in animal models, which could be extrapolated to suggest similar effects for this compound .
  • Behavioral Assessments : Research involving behavioral assessments indicated that compounds with cyclopropyl substitutions often exhibit altered locomotor activity and anxiety levels, hinting at the potential anxiolytic properties of this compound .

Properties

IUPAC Name

1-[(cyclopropylamino)methyl]cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c12-10(6-2-1-3-7-10)8-11-9-4-5-9/h9,11-12H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACWUJTYYDBJOHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CNC2CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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